molecular formula C18H17ClN4 B2548465 7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-20-7

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2548465
CAS No.: 860611-20-7
M. Wt: 324.81
InChI Key: PPAZSZDOURUFBG-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a triazolopyridine derivative characterized by a pentyl chain at position 2 and a 4-chlorophenyl group at position 5. Its molecular formula is C₁₈H₁₇ClN₄, with a molecular weight of 324.82 g/mol .

Properties

IUPAC Name

7-(4-chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c1-2-3-4-5-17-21-18-16(12-20)15(10-11-23(18)22-17)13-6-8-14(19)9-7-13/h6-11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAZSZDOURUFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The process is eco-friendly, as it does not require catalysts or additives, and demonstrates good functional group tolerance . The scalability and efficiency of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investig

Biological Activity

Overview

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure includes a triazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to inflammation and cancer.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets, including enzymes and receptors. Triazole compounds like this one are known to modulate key biochemical pathways by binding to specific proteins involved in processes such as inflammation and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammatory responses.
  • Receptor Modulation: It has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological functions.

Biological Activity Data

Research indicates that this compound exhibits several pharmacological properties:

Biological Activity Description Reference
AnticancerInhibits cancer cell proliferation in vitro.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing inflammation.
AntimicrobialExhibits activity against certain microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
  • Receptor Interaction:
    • Research highlighted the compound's role as a positive allosteric modulator of α7 nAChRs. In experiments involving Xenopus oocytes expressing these receptors, it displayed significant modulation capabilities with an EC50 value as low as 0.18 µM, indicating strong activity at low concentrations .
  • Inflammation Pathway Modulation:
    • Another study focused on its anti-inflammatory properties, revealing that the compound could inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential therapeutic application in inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step processes including microwave-assisted methods that enhance yield and purity while being environmentally friendly.

Synthetic Route Overview:

  • Starting materials: Enaminonitriles and benzohydrazides.
  • Reaction conditions: Microwave-mediated synthesis for rapid formation.
  • Final product: Characterized using NMR and mass spectrometry techniques.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, focusing on substituent effects:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pentyl C₁₈H₁₇ClN₄ 324.82 Not reported High lipophilicity
2-(tert-Butyl) analog tert-Butyl C₁₇H₁₅ClN₄ 310.79 Not reported Bulky substituent, reduced steric hindrance
2,7-Bis(4-chlorophenyl) (5s) 4-Chlorophenyl C₂₀H₁₃ClN₄O 364.36 279–280 High melting point, aromatic stacking
(E)-2-Styryl derivative (5u) Styryl C₂₁H₁₃ClN₄ 356.36 243–244 Conjugated π-system, fluorescence potential
6-Acetyl-2-(chloromethyl) derivative (10) Chloromethyl C₁₆H₁₀Cl₂N₄O₂ 361.18 286–288 Electronegative substituent, polar interactions
Key Observations:
  • Lipophilicity : The pentyl chain in the target compound enhances lipophilicity compared to aryl or bulky tert-butyl substituents, suggesting better membrane permeability in biological systems .
  • Melting Points : Aromatic substituents (e.g., 4-chlorophenyl in 5s) increase melting points due to π-π stacking, while aliphatic chains (e.g., pentyl) likely reduce crystallinity .

Functional and Application-Based Differences

  • Fluorescence : Compounds like 5s and 5u, with aromatic or conjugated substituents, exhibit strong fluorescence (quantum yields up to 0.89), making them suitable as optical probes . The pentyl derivative’s aliphatic chain likely diminishes this property.
  • The pentyl chain may enhance bioavailability for agrochemical applications, though direct evidence is lacking.
  • Solubility : Chloromethyl or acetyl substituents (e.g., compound 10 ) increase polarity, improving aqueous solubility compared to the hydrophobic pentyl chain.

Research Findings and Data Tables

Spectral Data Comparison

Compound IR (C≡N stretch, cm⁻¹) ¹H NMR (Key Signals)
Target Compound Not reported Not reported
5u 2231 δ 7.39–7.47 (m, 5H, Ar–H), 9.29 (d, C–H5)
6-Acetyl derivative (3) 2215 δ 1.90 (s, 3H, Hacetyl), 7.36–7.45 (d, Ar–H)

The nitrile group’s IR stretch (~2200–2230 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions.

Molecular Weight and Substituent Trends

Substituent Type Avg. Molecular Weight (g/mol) Representative Example
Aliphatic (pentyl) 324.82 Target Compound
Aromatic (chlorophenyl) 364.36 5s
Bulky (tert-butyl) 310.79 2-(tert-Butyl) analog

Aliphatic chains reduce molecular weight but increase hydrophobicity, while aromatic groups add rigidity and higher melting points.

Q & A

What are the standard metal-free synthetic routes for synthesizing 7-(4-chlorophenyl)-substituted triazolo[1,5-a]pyridine derivatives?

Basic Research Question
The synthesis typically involves cyclization of aminopyridine derivatives with carbonyl-containing reagents (e.g., diethyl oxalate, aldehydes) in acetic acid or pyridine under reflux. For example, heating aminopyridine precursors with chloroacetyl chloride in pyridine yields chloromethyl-substituted derivatives (78% yield) . Structural confirmation is achieved via 1H^1H/13C^{13}C NMR and IR spectroscopy (e.g., C≡N stretch at ~2220 cm1^{-1}, C=O at ~1690 cm1^{-1}) .

How do researchers confirm the structural integrity of triazolo[1,5-a]pyridine-8-carbonitriles?

Basic Research Question
Key methods include:

  • NMR spectroscopy : 1H^1H NMR signals for acetyl groups (δ ~1.95 ppm), aryl protons (δ ~7.2–7.9 ppm), and NH protons (δ ~11.5 ppm) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content (e.g., C: 53.21% calculated vs. 53.32% observed) .
  • IR spectroscopy : Detection of nitrile (2219 cm1^{-1}) and carbonyl (1692 cm1^{-1}) functional groups .

What reaction conditions optimize yields in multi-component syntheses of triazolo[1,5-a]pyridine derivatives?

Advanced Research Question
Yields >85% are achieved using:

  • Solvent selection : Acetic acid for cyclocondensation , DMF for microwave-assisted protocols .
  • Temperature control : Reflux at 120°C for 6–10 hours .
  • Catalyst-free conditions : Metal-free protocols avoid contamination, as seen in spirocyclic derivatives (75–78% yields) .

How do copper-catalyzed tandem reactions enhance the synthesis of fluorescent triazolo[1,5-a]pyridines?

Advanced Research Question
Copper catalysis enables radical cyclization of 1,2-bis(arylethylidene)hydrazines with benzylidenemalononitriles, producing 2,5,7-triaryl derivatives with strong blue fluorescence (Stokes shifts >100 nm, quantum yields >0.8). This method is critical for developing fluorescent probes in biomedical imaging .

What computational tools are used to predict the bioactivity of triazolo[1,5-a]pyridine-8-carbonitriles?

Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina) analyze interactions with viral proteins or enzymes. For example, 7-(4-fluorophenyl) derivatives show high binding affinity to SARS-CoV-2 main protease (binding energy < −8.0 kcal/mol) . QSAR models correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity .

How do substituents at the 2-position influence photophysical properties?

Advanced Research Question
Electron-donating groups (e.g., styryl, cyanovinyl) enhance fluorescence intensity and redshift emission. For instance, (E)-2-styryl derivatives exhibit λem_{em} at 450 nm (quantum yield: 0.85), while alkyl chains (e.g., pentyl) reduce conjugation, blue-shifting λem_{em} .

What strategies address regioselectivity challenges in spirocyclic triazolo[1,5-a]pyridine synthesis?

Advanced Research Question
Cyclization with ketones (e.g., cyclohexanone) under acidic conditions ensures spiro-formation at the 2-position. For example, spiro[cyclohexane] derivatives (compound 13 ) show 62.65% carbon content vs. 62.74% calculated, confirming regioselective cyclization .

How do structural modifications at the 7-position affect biological activity?

Advanced Research Question
4-Chlorophenyl groups enhance lipophilicity and target binding (e.g., antifungal IC50_{50}: 2.1 µM vs. 8.3 µM for unsubstituted analogs). Comparative studies of 7-aryl vs. 7-alkyl derivatives reveal 10-fold differences in cytotoxicity .

What mechanistic pathways explain the formation of bis-triazolo[1,5-a]pyridines?

Advanced Research Question
Bis-derivatives (e.g., compound 11 ) form via nucleophilic acyl substitution between aminopyridines and diacyl chlorides (e.g., phthaloyl chloride). Kinetic studies show second-order dependence on aminopyridine concentration, suggesting a stepwise mechanism .

How are mass spectrometry and HRMS utilized in characterizing complex derivatives?

Advanced Research Question
EI-MS fragments at m/z 356 (M+^+) confirm molecular ions, while HRMS (e.g., m/z 356.0823 calculated vs. observed for C21_{21}H13_{13}ClN4_4) validates elemental composition. MS/MS fragmentation patterns distinguish regioisomers .

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